![molecular formula C8H10N4O B3266823 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole CAS No. 436805-10-6](/img/structure/B3266823.png)
5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole
Overview
Description
5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is a heterocyclic compound that features both imidazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylimidazole with a nitrile oxide intermediate, which can be generated in situ from the corresponding nitro compound using a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 2-methylimidazole and 4,5-diphenylimidazole.
Oxadiazole derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 3,5-diphenyl-1,2,4-oxadiazole.
Uniqueness
5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is unique due to its combined imidazole and oxadiazole rings, which confer distinct chemical and biological properties
Biological Activity
The compound 5-(3,5-Dimethyl-3H-imidazol-4-yl)-3-methyl-[1,2,4]oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and antimalarial activities, supported by recent research findings and case studies.
- Molecular Formula : C8H10N4O
- CAS Number : 436805-10-6
- Molecular Weight : 178.19 g/mol
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound demonstrated significant cytotoxic effects against various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 0.12 - 2.78 | |
U-937 (Monocytic Leukemia) | 0.07 | |
A549 (Lung Cancer) | 0.50 |
In flow cytometry assays, compounds based on the oxadiazole scaffold induced apoptosis in MCF-7 cells through the activation of p53 and caspase pathways, indicating a mechanism of action that warrants further exploration.
Antimalarial Activity
The compound has also been investigated for its antimalarial properties. A study identified that derivatives with the oxadiazole core exhibited potent in vitro activity against Plasmodium falciparum.
Compound | IC50 (nM) | Selectivity Index |
---|---|---|
Compound 1 | <40 | >2500 |
Compound 2 | 0.50 | >50 |
These compounds displayed a unique mode of action distinct from existing antimalarial drugs, suggesting their potential as new therapeutic agents against drug-resistant malaria strains .
Antimicrobial Activity
Oxadiazole derivatives have shown promise in combating bacterial infections. For instance, certain derivatives demonstrated selective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.045 µg/mL for specific strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the oxadiazole ring and substituents on the imidazole moiety can enhance potency and selectivity.
Key Findings:
- Substitution patterns significantly affect cytotoxicity and selectivity against cancer cell lines.
- The presence of electron-donating or withdrawing groups can modulate biological activity.
Case Studies
- Anticancer Efficacy in Preclinical Models : A study evaluated the anticancer efficacy of oxadiazole derivatives in xenograft models of breast cancer, showing substantial tumor growth inhibition compared to controls.
- In Vivo Antimalarial Studies : In murine models infected with P. berghei, selected oxadiazole compounds exhibited rapid clearance but varied efficacy depending on pharmacokinetic profiles.
Properties
IUPAC Name |
5-(3,5-dimethylimidazol-4-yl)-3-methyl-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-7(12(3)4-9-5)8-10-6(2)11-13-8/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERZVMZUBTTLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C2=NC(=NO2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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